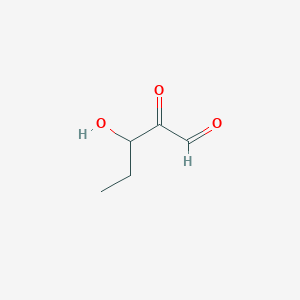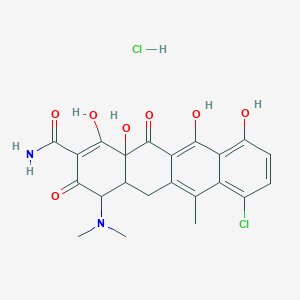
Epianhydrochlortetracycline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Epianhydrochlortetracycline Hydrochloride is a derivative of tetracycline, a well-known antibiotic. This compound is primarily recognized as a degradation product of tetracyclines, which are used extensively in veterinary medicine . It is also utilized as a pharmaceutical secondary standard and certified reference material for various analytical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 4-Epianhydrochlortetracycline Hydrochloride involves the degradation of tetracycline under specific conditions. The synthetic route typically includes the use of high-performance liquid chromatography (HPLC) to isolate and purify the compound .
Industrial Production Methods: In industrial settings, the production of 4-Epianhydrochlortetracycline Hydrochloride is often carried out using advanced chromatographic techniques. The process involves the use of a mobile phase containing ammonium oxalate, dimethylformamide, and dibasic ammonium phosphate at a pH of 7.6-7.7 . This method ensures the efficient separation and purification of the compound from tetracycline hydrochloride drug products .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Epianhydrochlortetracycline Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its transformation and utilization in different applications.
Common Reagents and Conditions: The compound is often subjected to reactions with reagents such as dimethylformamide, ammonium oxalate, and dibasic ammonium phosphate. These reagents facilitate the compound’s transformation under controlled conditions .
Major Products Formed: The primary products formed from the reactions of 4-Epianhydrochlortetracycline Hydrochloride include various derivatives that are used in pharmaceutical research and quality control .
Applications De Recherche Scientifique
4-Epianhydrochlortetracycline Hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
4-Epianhydrochlortetracycline Hydrochloride exerts its effects by inhibiting the activity of matrix metalloproteinase-9 (MMP-9). This inhibition occurs in a dose-dependent manner, effectively preventing the degradation of collagen . Unlike tetracycline, this compound does not exhibit antibiotic properties, making it suitable for specific research applications without the risk of antimicrobial resistance .
Comparaison Avec Des Composés Similaires
- Tetracycline
- Chlortetracycline
- Doxycycline
- Minocycline
Comparison: 4-Epianhydrochlortetracycline Hydrochloride is unique among these compounds due to its lack of antibiotic activity and its specific inhibitory effect on MMP-9 . This distinct property makes it particularly valuable for research focused on collagen degradation and related biological processes .
Propriétés
Formule moléculaire |
C22H22Cl2N2O7 |
|---|---|
Poids moléculaire |
497.3 g/mol |
Nom IUPAC |
7-chloro-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-4a,5-dihydro-4H-tetracene-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C22H21ClN2O7.ClH/c1-7-8-6-9-16(25(2)3)18(28)15(21(24)31)20(30)22(9,32)19(29)13(8)17(27)14-11(26)5-4-10(23)12(7)14;/h4-5,9,16,26-27,30,32H,6H2,1-3H3,(H2,24,31);1H |
Clé InChI |
ISGAAFMBTIWTEU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C14)Cl)O)O)O)O)C(=O)N)N(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(2,6-Dichloro-4-methylphenoxy)ethyl]benzaldehyde](/img/structure/B13884663.png)
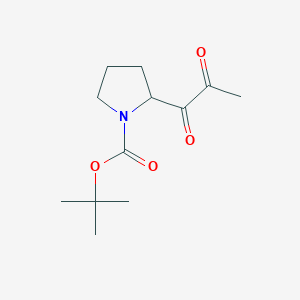


![4-(Cyclopropylamino)-2-[4-(1,2-oxazol-3-yl)anilino]pyrimidine-5-carboxamide](/img/structure/B13884695.png)
![(3S,3aS,6aR)-3-hydroxyhexahydropyrrolo[3,2-b]pyrrole-1-carboxylic acid tert-butyl ester](/img/structure/B13884699.png)
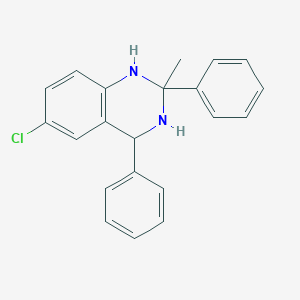
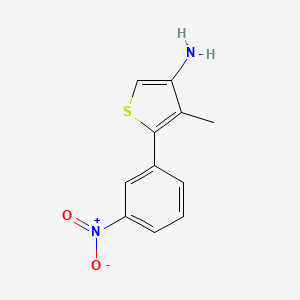
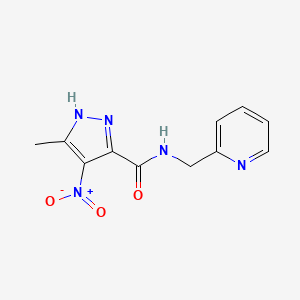
![Methyl 7-(2-methylsulfinylphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13884730.png)
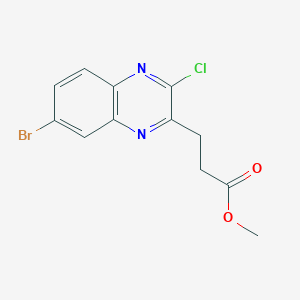
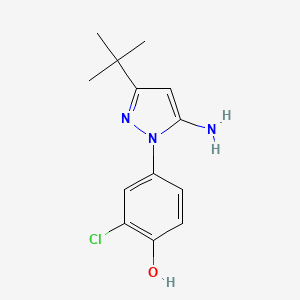
![N-(3,4-dimethoxyphenyl)-6-(1H-indol-5-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B13884747.png)
